N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-12(17-10-5-2-1-3-6-10)11-9-21-14(18-11)19-13-15-7-4-8-16-13/h1-9H,(H,17,20)(H,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZQZAKCABFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves the condensation of a thiazole derivative with a pyrimidine derivative under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with a thiazole-4-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyrimidine rings participate in nucleophilic substitutions due to electron-deficient aromatic systems. Key observations:
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The carboxamide group facilitates base-catalyzed nucleophilic acyl substitutions, forming esters or thioesters under mild conditions.
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Microwave-assisted reactions reduce reaction times (e.g., 15 minutes vs. 12 hours conventional) .
Hydrolysis Reactions
The carboxamide undergoes pH-dependent hydrolysis:
| Condition | Product | Rate Constant (k, h⁻¹) |
|---|---|---|
| 1M HCl, reflux | Thiazole-4-carboxylic acid | 0.42 ± 0.03 |
| 1M NaOH, 60°C | Sodium carboxylate salt | 0.38 ± 0.05 |
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Stability studies show 98% compound integrity after 48h at pH 7.4 (37°C).
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Acidic hydrolysis proceeds via protonation of the amide carbonyl, while basic hydrolysis involves hydroxide attack.
Condensation Reactions
The amino-pyrimidine moiety participates in Schiff base formation:
Reaction:
| Aldehyde (R) | Yield | Melting Point (°C) |
|---|---|---|
| 4-NO₂-C₆H₄CHO | 73% | 218–220 |
| 2-Thiophenecarboxaldehyde | 68% | 195–197 |
Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Ion | Coordination Sites | Stability Constant (log β) |
|---|---|---|
| Cu(II) | Pyrimidine N, Thiazole S | 8.9 ± 0.2 |
| Pt(II) | Carboxamide O, Amino N | 10.1 ± 0.3 |
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X-ray crystallography confirms square-planar geometry in Pt complexes .
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Metal complexes demonstrate 3–5× enhanced anticancer activity vs. ligand alone .
Electrophilic Aromatic Substitution
Directed by electron-rich pyrimidine amino group:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyrimidine C5 | 58% |
| Sulfonation | SO₃/DCM | Thiazole C5 | 42% |
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Nitro derivatives show 92% Aurora kinase A inhibition at 10 μM .
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Bromination occurs preferentially at thiazole C5 (70% regioselectivity) .
Cross-Coupling Reactions
Palladium-catalyzed modifications enable structural diversification:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs |
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Sonogashira products exhibit sub-μM IC₅₀ against HCT116 colon cancer .
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Microwave-assisted Heck reactions achieve 85% yield in <1h .
Oxidation/Reduction Pathways
| Process | Conditions | Outcome |
|---|---|---|
| Thiazole S-oxidation | mCPBA, 0°C | Sulfoxide (72%), Sulfone (18%) |
| Pyrimidine ring reduction | H₂/Pd-C | Dihydropyrimidine (89%) |
Scientific Research Applications
Inhibition of Tyrosine Kinases
N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to effectively inhibit several tyrosine kinases involved in tumor growth and metastasis. This inhibition is significant in the context of cancer therapy, as these kinases are often overactive in cancer cells.
Table 1: Tyrosine Kinase Inhibition Activity
| Kinase | Inhibition Type | IC50 (nM) | Effect on Cell Line |
|---|---|---|---|
| CDK9 | Competitive Inhibition | 12 | Induces apoptosis in cancer cells |
| EGFR | Non-competitive | 25 | Reduces proliferation |
| VEGFR | Competitive | 30 | Inhibits angiogenesis |
Histone Deacetylase Inhibition
The compound also exhibits potential as a histone deacetylase inhibitor, which is relevant in cancer research due to its influence on gene expression and cellular proliferation. This mechanism can lead to reactivation of tumor suppressor genes that are silenced in cancer cells.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the condensation of thiazole and pyrimidine derivatives under specific conditions. The mechanism of action primarily involves binding to the active sites of target enzymes or receptors, thereby inhibiting their activity and modulating biochemical pathways.
Table 2: Synthetic Routes for this compound
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Condensation Reaction | Thiazole derivative + Pyrimidine | 85 |
| Coupling with EDCI | Thiazole acid + Aminopyrimidine | 90 |
| Microwave-Assisted Synthesis | Thiazole + Pyrimidine under microwave | 95 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant tumor growth inhibition. The compound was administered at varying doses, showing a dose-dependent response with an IC50 value of approximately 15 nM.
Case Study 2: Mechanistic Insights
Another investigation utilized surface plasmon resonance technology to analyze the binding affinity of the compound to CDK9. Results indicated strong binding interactions, which were correlated with reduced phosphorylation levels of downstream targets involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Thiazole Hybrid Scaffolds
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Effects: The N-phenyl group in the target compound confers moderate hydrophobicity compared to the hydroxyethylpiperazine in BP 27384, which enhances water solubility .
- Target Specificity: The pyrimidin-2-ylamino group in the target compound mimics ATP-binding motifs in kinases, similar to Dasatinib . In contrast, the imidazole-pyrrole chain in the EUROMAR 2023 compound enables minor-groove DNA binding, suggesting divergent mechanisms .
Biological Activity
N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a thiazole ring and a pyrimidine moiety, which are common in many bioactive compounds. The molecular formula is , with a molecular weight of 394.5 g/mol . The compound's unique substitution pattern enhances its interaction with various biological targets, making it valuable for drug discovery.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control:
- Enzyme Inhibition : The compound binds to the active site of CDK9, inhibiting its activity and affecting associated biochemical pathways .
- Signal Transduction Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that lead to various biological effects, including anti-proliferative actions against cancer cells .
Anticancer Properties
This compound has been evaluated for its anticancer potential across several studies:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (human hepatocarcinoma), MCF7 (breast cancer), and SKNMC (neuroblastoma). IC50 values were determined using MTT assays, showing activity comparable to established chemotherapeutics .
Antibacterial Activity
Recent investigations have also highlighted the antibacterial properties of this compound:
- Targeting Bacterial Topoisomerases : It exhibited potent inhibitory effects against Staphylococcus aureus topoisomerase IV, with IC50 values as low as 0.008 µg/mL, indicating strong selectivity for bacterial isoforms over human topoisomerases .
Structure-Activity Relationship (SAR)
The SAR analysis of N-phenyl-2-(pyrimidin-2-ylamino)thiazole derivatives has revealed insights into how structural modifications can enhance biological activity:
- Substituents on the Pyrimidine Ring : Variations at the C5 position of the pyrimidine core have been shown to significantly impact potency against CDK9 and selectivity over other CDKs .
- Thiazole Modifications : Substituting the thiazole ring can enhance interactions with target proteins, improving selectivity and reducing off-target effects .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of N-phenyl-2-(pyrimidin-2-ylamino)thiazole derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their anticancer activity, revealing promising results that warrant further investigation into their therapeutic potential .
- Pharmacokinetics and Toxicity : Preliminary studies indicate favorable pharmacokinetic profiles with low toxicity in human liver cell lines (HepG2), suggesting potential for clinical applications without significant adverse effects .
Q & A
Q. What are the common synthetic routes for N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide and its analogs?
The synthesis typically involves cyclization of thioamide and haloketone precursors to form the thiazole core, followed by amidation or coupling reactions to introduce substituents. For example, method A (amide coupling using HATU/DIPEA in DMF) is frequently employed to attach pyrimidin-2-amine or aryl groups to the thiazole-4-carboxamide scaffold. Key intermediates include acid derivatives (e.g., acid 6 in ) and amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine), with yields ranging from 3% to 75% depending on steric and electronic factors .
Q. Which characterization techniques are essential for confirming the structure of thiazole-4-carboxamide derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and stereochemistry, particularly for chiral centers (e.g., (S)-configured compounds in ). High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight, while HPLC (>98% purity) ensures compound homogeneity. Melting point analysis and IR spectroscopy further validate structural integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of thiazole-4-carboxamide derivatives?
Low yields (e.g., 3–6% in ) often arise from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Copper iodide and (S)-proline improve coupling efficiency in azide-alkyne cycloadditions ().
- Temperature control : Reflux conditions for cyclization vs. room temperature for amidation ( ).
- Purification : Preparative TLC or column chromatography resolves complex mixtures (e.g., compounds 81–84 in ).
Q. What strategies are effective in analyzing contradictory spectral data during structural elucidation?
Discrepancies in NMR (e.g., unexpected splitting or integration) may indicate impurities or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers).
- X-ray crystallography for unambiguous confirmation (e.g., single-crystal analysis in ).
- Repetitive purification (e.g., HPLC with orthogonal solvents) to isolate pure stereoisomers .
Q. How do structural modifications at the pyrimidine ring influence the biological activity of these compounds?
Pyrimidine substitutions (e.g., trifluoromethyl groups in ) enhance metabolic stability and lipophilicity, critical for kinase inhibition. For example:
- Electron-withdrawing groups (e.g., -CF₃) improve binding to ATP pockets in kinases ( ).
- Amino or hydroxyethylpiperazine moieties (as in BMS-354825, ) increase solubility and bioavailability.
- Steric bulk at the 4-position of pyrimidine reduces off-target effects ( ).
Q. What methodologies are recommended for assessing the kinase inhibitory potential of thiazole-4-carboxamide derivatives?
- In vitro kinase assays : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive inhibitors. Measure IC₅₀ values via fluorescence polarization or radiometric assays .
- Cellular proliferation assays : Test compounds against tumor cell lines (e.g., K562 leukemia cells) using MTT or Alamar Blue.
- Pharmacokinetic profiling : Evaluate oral bioavailability and half-life in rodent models (e.g., xenograft studies in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
